Ethyl 3-(4-fluorophenyl)-5-(2-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 3-(4-fluorophenyl)-5-(2-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H18FN3O5S and its molecular weight is 467.47. The purity is usually 95%.
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Scientific Research Applications
Radiolabeled Antagonists for Neurotransmission Studies
Ethyl 3-(4-fluorophenyl)-5-(2-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate and its derivatives have been explored as radiolabeled antagonists for the study of serotonergic neurotransmission using positron emission tomography (PET). Specifically, compounds like [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine ([18F]p-MPPF) have been developed for this purpose. Research encompasses the synthesis, radiochemistry, and application of these compounds in both animal models and humans to elucidate the function of 5-HT1A receptors in the brain. This work includes detailed investigations into the chemistry, toxicity, and metabolism of these compounds, providing a foundation for their use in neuroimaging studies to better understand serotonergic neurotransmission mechanisms (Plenevaux et al., 2000; Plenevaux et al., 2000).
Heterocyclic Compound Synthesis
This compound also serves as a precursor in the synthesis of various heterocyclic compounds. Research in this area includes the preparation of imidazo[1,2-b]pyridazines with potential central and peripheral benzodiazepine receptor affinity. These studies explore the binding characteristics of these compounds to benzodiazepine receptors, offering insights into their potential therapeutic applications (Barlin et al., 1996).
Anticancer Activity Exploration
Compounds derived from this compound have been investigated for their potential anticancer activities. This includes the synthesis of novel heterocycles incorporating thiophene and thioureido substituents, with some showing significant activity against human cancer cell lines. Such research contributes to the discovery of new anticancer agents and expands the understanding of the therapeutic potential of these compounds (Abdel-Motaal et al., 2020).
Herbicidal Activity Research
This compound derivatives have been synthesized and assessed for their herbicidal properties. Research in this area focuses on developing compounds with specific activities against certain plant species, contributing to the advancement of agricultural chemistry and the development of more efficient and targeted herbicides (Xu et al., 2008).
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-5-[(2-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O5S/c1-3-32-23(30)19-16-12-33-21(25-20(28)15-6-4-5-7-17(15)31-2)18(16)22(29)27(26-19)14-10-8-13(24)9-11-14/h4-12H,3H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTAKJLLFZIYIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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